(1S,2S)-(+)-Pseudoephedrinepropionamide
Overview
Description
(1S,2S)-(+)-Pseudoephedrinepropionamide is a chiral compound derived from pseudoephedrine, a natural enantiomer of ephedrine. It is commonly used in the pharmaceutical industry due to its decongestant properties and its role as a chiral auxiliary in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-Pseudoephedrinepropionamide typically involves the condensation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-Pseudoephedrinepropionamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various amides or esters depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-(+)-Pseudoephedrinepropionamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantioenriched compounds.
Biology: Studied for its effects on biological systems, particularly its role as a non-selective adrenergic agonist.
Medicine: Utilized in the development of decongestant medications and other therapeutic agents.
Industry: Employed in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-Pseudoephedrinepropionamide involves its interaction with adrenergic receptors. It acts as a non-selective adrenergic agonist, leading to vasoconstriction and decongestant effects. The compound binds to alpha and beta adrenergic receptors, triggering a cascade of intracellular events that result in the desired physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-(-)-Pseudoephedrine: Another enantiomer of pseudoephedrine with similar decongestant properties.
Ephedrine: A related compound with both decongestant and stimulant effects.
Norephedrine: A structurally similar compound with different pharmacological properties.
Uniqueness
(1S,2S)-(+)-Pseudoephedrinepropionamide is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its use as a chiral auxiliary in asymmetric synthesis sets it apart from other related compounds, making it valuable in the production of enantioenriched organic compounds.
Properties
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUIRZGGWSLLAJ-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456635 | |
Record name | (1S,2S)-(+)-Pseudoephedrinepropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159213-03-3 | |
Record name | (1S,2S)-(+)-Pseudoephedrinepropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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